4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid
Description
Properties
CAS No. |
90414-86-1 |
|---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
4-(2-chloroethylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-3-4-11-6-1-2-7(9(13)14)8(12)5-6/h1-2,5,11-12H,3-4H2,(H,13,14) |
InChI Key |
VYDUCLVBTOAWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCCl)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core 4-Amino-2-hydroxybenzoic Acid
The precursor for the target compound is 4-amino-2-hydroxybenzoic acid (4-aminosalicylic acid). A well-documented industrial process for its preparation involves the reaction of m-aminophenol with potassium carbonate under anhydrous conditions in the presence of carbon dioxide. This method achieves a high yield (~90%) and produces a high-purity product free from difficult-to-remove impurities.
- Reactants: finely powdered m-aminophenol and calcined potassium carbonate
- Atmosphere: carbon dioxide gas flow
- Temperature range: 150°C to 190°C (optimal 175°C)
- Equipment: ball mill or stirred reaction vessel for intimate contact and comminution
- Reaction time: 2 to 10 hours
- Water formed is continuously removed by CO2 venting
After reaction completion, the product is dissolved in water, clarified, acidified to pH 2.5-3.5 with hydrochloric acid to precipitate 4-aminosalicylic acid, filtered, washed, and dried.
| Parameter | Details |
|---|---|
| Reactants | m-aminophenol, potassium carbonate |
| Atmosphere | CO2 gas |
| Temperature | 150-190°C (optimum 175°C) |
| Reaction time | 2-10 hours |
| Yield | ~90% |
| Purity | High, impurity-free |
Functionalization to 4-[(2-Chloroethyl)amino]-2-hydroxybenzoic Acid
The key step to obtain 4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid is the alkylation of the amino group of 4-amino-2-hydroxybenzoic acid with a 2-chloroethyl moiety. This is typically achieved by reacting the amino group with a 2-chloroethyl halide or epoxide under controlled conditions.
A representative synthetic route involves:
- Starting from 4-amino-2-hydroxybenzoic acid
- Reacting with 2-chloroethyl chloride or epichlorohydrin (oxirane derivative) in the presence of a base or under acidic catalysis
- Controlling temperature (often low temperature, e.g., 5-30°C) to avoid side reactions
- Purification by precipitation and washing
This methodology is supported by related syntheses of similar compounds where chloroethyl groups are introduced to amino functionalities on aromatic systems.
Example Preparation from Literature
An illustrative example from a patent for a related compound preparation (4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid) demonstrates the use of acid chlorides and amines in organic solvents, which can be adapted for chloroethyl amine derivatives:
- Preparation of acid chloride from corresponding carboxylic acid using thionyl chloride at 75-80°C
- Reaction of acid chloride with amino-hydroxybenzoic acid in a mixed solvent system (toluene, tetrahydrofuran, water) at 10-30°C
- Work-up includes quenching with methanol, solvent removal, precipitation, and washing with methanol to yield the purified product.
Though this example is for a different substituent, the reaction principles apply for the preparation of 4-[(2-chloroethyl)amino]-2-hydroxybenzoic acid.
Data Tables Summarizing Preparation Conditions
| Step | Reactants/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 4-Amino-2-hydroxybenzoic acid synthesis | m-aminophenol + K2CO3 + CO2 (ball mill) | 150-190 | 2-10 hours | ~90 | Anhydrous, continuous water removal |
| Acid chloride formation | Carboxylic acid + thionyl chloride + DMF/toluene | 75-80 | 3 hours | - | Precursor for amide formation |
| Amide formation | Acid chloride + amino-hydroxybenzoic acid + solvents | 10-30 | 2 hours | - | Dropwise addition, quenching with methanol |
| Alkylation with 2-chloroethyl group | 4-amino-2-hydroxybenzoic acid + 2-chloroethyl chloride/epoxide + base | 5-30 | Variable | - | Controlled temperature, purification steps |
Research Discoveries and Notes
- The improved process for 4-aminosalicylic acid synthesis using potassium carbonate and carbon dioxide significantly enhances yield and purity compared to older methods, which only achieved 40-45% yields.
- The alkylation of amino groups on aromatic acids with 2-chloroethyl moieties is a common strategy to introduce alkylating functions, which may impart biological activity or serve as intermediates in drug synthesis.
- Green synthesis methods and microwave-assisted reactions have been explored for related aminobenzoic acid derivatives but are less reported specifically for 4-[(2-chloroethyl)amino]-2-hydroxybenzoic acid.
- Analytical techniques such as High Performance Liquid Chromatography (HPLC) are used to monitor intermediates and final products for purity and identity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products
Oxidation: Produces 4-[(2-Chloroethyl)amino]-2-ketobenzoic acid or 4-[(2-Chloroethyl)amino]-2-carboxybenzoic acid.
Reduction: Produces 4-[(2-Chloroethyl)amino]-2-aminobenzoic acid.
Substitution: Produces derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Based on the search results provided, here's what can be gathered regarding the applications of compounds related to "4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid":
Note: The search results do not directly contain information about the applications of "4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid". Instead, they provide information on related compounds such as:
- Ortho-hydroxybenzoic acid (Salicylic acid)
- 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA)
- 4-hydroxybenzoic acid
- Various amino-hydroxybenzoic acids
Salicylic Acid (Ortho-hydroxybenzoic acid)
- Pharmaceutical Industry: Used in manufacturing antipyretic, analgesic, anti-inflammatory, and diuretic drugs .
- Other applications: Raw material for medicines (such as aspirin), food preservatives, and spices . Also used as a rubber vulcanization retardant and disinfection preservative .
- Dye Industry: Used to manufacture medium pure yellow, direct Brown 3GN, and Acid chrome yellow .
- Miscellaneous: Applications in semiconductors, nanoparticles, photoresists, UV absorbers, adhesives, soaps, cosmetics, pain medication, analgesics, antibacterial agents, and autoimmune disease treatments .
4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA)
- Small Molecule Inhibitor: Acts as a small molecule inhibitor of TMEM206 at low pH .
- TRPM4 Inhibition: Can be identified as a potent small molecule inhibitor of TRPM4, without affecting other members of the TRP channel family or other ion channel targets .
4-Hydroxybenzoic Acid
- Drug Discovery: Synthesis of hydroxy acids including 4-hydroxybenzoic acid, focusing on enzymatic routes which are pivotal for drug discovery due to their application in creating more efficient and environmentally friendly production methods .
- Pharmaceuticals and Material Science: Highlights microbial production methods for 4-hydroxybenzoic acid from renewable feedstocks, crucial for sustainable chemical synthesis .
- Material Science and Drug Delivery: Enzymatic oligomerization of 4-hydroxybenzoic acid could lead to new materials with improved stability and functionality .
- Drug Development: Potential as an antiviral agent against Herpes Simplex Virus .
Amino-hydroxybenzoic acids
Mechanism of Action
The mechanism of action of 4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid involves its ability to alkylate DNA. The 2-chloroethyl group forms covalent bonds with the guanine bases in DNA, leading to cross-linking and inhibition of DNA replication. This results in the disruption of cell division and induces apoptosis in rapidly dividing cells, making it effective against cancer cells.
Comparison with Similar Compounds
Chlorambucil (4-[Bis(2-chloroethyl)amino]phenylbutyric Acid)
Structural Differences :
- Chlorambucil has a bis(2-chloroethyl)amino group and a butyric acid chain instead of a hydroxyl group.
Bendamustine Hydrochloride ()
Structural Differences :
- Contains a benzimidazole ring and a 2-chloroethylamino group linked to a butanoic acid chain.
- Key Implications: Mechanism: Combines alkylating and antimetabolite activities, improving efficacy in resistant cancers. Solubility: The benzimidazole ring increases lipophilicity, but the hydrochloride salt improves aqueous solubility for intravenous administration. Clinical Use: Approved for indolent lymphomas and multiple myeloma, with a better safety profile than Chlorambucil due to reduced cross-resistance .
4-Chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic Acid ()
Structural Differences :
- Substituted with a 3-methoxyphenoxy acetyl group instead of a chloroethylamino group.
- Key Implications: Activity: Lacks alkylating functionality, suggesting a different mechanism (e.g., enzyme inhibition).
2-[[2-(4-Chlorophenyl)ethyl]amino]benzoic Acid ()
Structural Differences :
- Features a 4-chlorophenethylamino group instead of chloroethylamine.
- Polarity: The phenethyl group increases hydrophobicity compared to the hydroxyl-containing target compound.
Table 1: Structural and Functional Comparison
*Estimated based on hydroxyl group’s hydrophilicity.
†Inferred from ’s assertion that lower carbamoylating activity and moderate alkylation improve therapeutic index.
‡Derived from and (solubility-toxicity relationships).
Mechanistic and Pharmacokinetic Insights
- Alkylating Efficiency: The single chloroethyl group in the target compound likely generates monofunctional DNA adducts, whereas Chlorambucil’s bifunctional alkylation causes cross-links, increasing potency but also toxicity .
- Metabolic Stability : Chloroethylamines are prone to hydrolysis; the hydroxyl group may accelerate degradation, shortening half-life but reducing cumulative toxicity .
Biological Activity
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid, also known as a derivative of salicylic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a chloroethyl group attached to an amino group and a hydroxybenzoic acid moiety, which contributes to its biological activity. The presence of the chloroethyl group is significant in enhancing the lipophilicity and reactivity of the compound, potentially affecting its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of 2-hydroxybenzoic acid exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies suggest that chlorination at specific positions enhances antimicrobial efficacy by altering the compound's lipophilicity and electronic properties .
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| 4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid | M. tuberculosis | 0.24 |
| 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamide | M. avium | 0.98 |
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in activated microglial cells. It achieves this by suppressing nitric oxide (NO) and prostaglandin E2 (PGE2) production through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . The mechanism involves inhibition of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) signaling pathways.
3. Cytotoxicity and Antiproliferative Effects
Studies have also investigated the cytotoxic effects of this compound on various cancer cell lines. For example, it has shown potential antiproliferative activity against A549 human lung carcinoma cells, indicating its possible role as an anticancer agent . The compound's ability to induce apoptosis in cancer cells is an area of ongoing research.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several chloro-substituted benzoic acids against Mycobacterium species. The results indicated that compounds with a chloroethyl substituent exhibited significantly lower IC50 values compared to their non-chlorinated counterparts, highlighting the importance of halogen substitution in enhancing biological activity .
Case Study 2: Anti-inflammatory Mechanisms
In a model of neuroinflammation using lipopolysaccharide (LPS)-activated microglial cells, LX007 (a related compound) was shown to reduce inflammatory markers effectively. This study underscores the potential therapeutic application of similar compounds in treating neurodegenerative diseases characterized by inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
